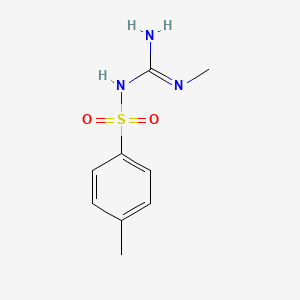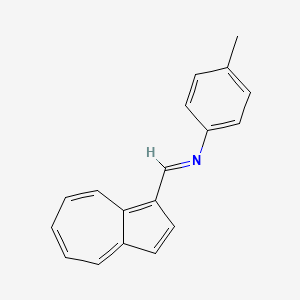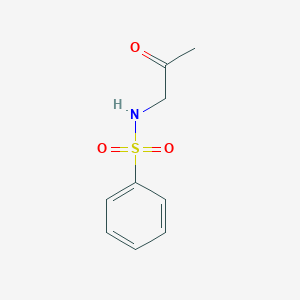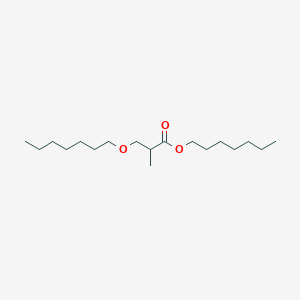
Heptyl 3-(heptyloxy)-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptyl 3-(heptyloxy)-2-methylpropanoate is an organic compound with the molecular formula C17H34O3. It belongs to the class of esters, which are commonly used in various industrial applications due to their unique chemical properties. This compound is characterized by its heptyl group and heptyloxy group attached to a methylpropanoate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Heptyl 3-(heptyloxy)-2-methylpropanoate typically involves esterification reactions. One common method is the reaction between heptyl alcohol and 3-(heptyloxy)-2-methylpropanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Heptyl 3-(heptyloxy)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the heptyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed.
Major Products Formed
Oxidation: Heptyl 3-(heptyloxy)-2-methylpropanoic acid.
Reduction: Heptyl 3-(heptyloxy)-2-methylpropanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Heptyl 3-(heptyloxy)-2-methylpropanoate finds applications in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other organic compounds
Mecanismo De Acción
The mechanism of action of Heptyl 3-(heptyloxy)-2-methylpropanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular signaling pathways and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Heptyl glucoside: An ester with similar heptyl groups but different functional groups.
Heptyl benzoate: Another ester with a heptyl group but a different aromatic backbone.
Heptyl acetate: An ester with a heptyl group and an acetate functional group.
Uniqueness
Heptyl 3-(heptyloxy)-2-methylpropanoate is unique due to its specific combination of heptyl and heptyloxy groups attached to a methylpropanoate backbone. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in various fields .
Propiedades
Número CAS |
90177-71-2 |
|---|---|
Fórmula molecular |
C18H36O3 |
Peso molecular |
300.5 g/mol |
Nombre IUPAC |
heptyl 3-heptoxy-2-methylpropanoate |
InChI |
InChI=1S/C18H36O3/c1-4-6-8-10-12-14-20-16-17(3)18(19)21-15-13-11-9-7-5-2/h17H,4-16H2,1-3H3 |
Clave InChI |
OGQOENPIGOIHCO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOCC(C)C(=O)OCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


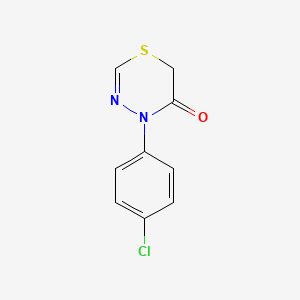
![1-[(N-methyl-S-phenylsulfonimidoyl)methyl]-2-propylcyclohexan-1-ol](/img/structure/B14355357.png)
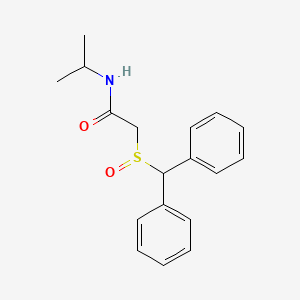
![3-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]propanoic acid](/img/structure/B14355366.png)

![Dispiro[2.2.2~6~.2~3~]dec-9-ene-4,4,5,5-tetracarbonitrile](/img/structure/B14355389.png)
![5-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid](/img/structure/B14355390.png)
![N-[1-(1H-Benzimidazol-1-yl)-3-methyl-1-oxobutan-2-yl]formamide](/img/structure/B14355394.png)
![2-[(Furan-2-yl)methoxy]-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one](/img/structure/B14355396.png)
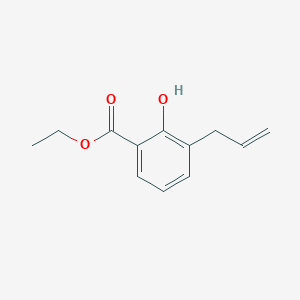
![4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]phenol](/img/structure/B14355411.png)
